Olanzapine is a second-generation (atypical) antipsychotic medication commonly used in the treatment of schizophrenia. Scientific research has documented its efficacy in managing both positive and negative symptoms of the disorder PubMed Central: . Compared to older antipsychotics, olanzapine shows a greater affinity for serotonin 5-HT2A receptors than dopamine D2 receptors PubMed: . Studies have shown olanzapine to be superior to haloperidol, a first-generation antipsychotic, in improving overall psychopathology and reducing depressive symptoms in patients with schizophrenia PubMed: . Additionally, olanzapine is associated with fewer extrapyramidal side effects, a common drawback of older medications PubMed: .
Research is exploring the use of olanzapine for conditions beyond schizophrenia. Studies suggest its effectiveness in treating bipolar disorder, particularly manic episodes . There is also growing evidence for its application in managing delirium, especially in palliative care settings . Furthermore, olanzapine has shown promise in controlling chemotherapy-induced nausea and vomiting .
Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It is known for its ability to alleviate both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as lack of motivation and emotional flatness) associated with these conditions. The chemical formula for olanzapine is C17H20N4S, and it has a molecular weight of 312.43 g/mol. It acts by modulating various neurotransmitter systems, particularly dopamine and serotonin, thereby restoring balance in brain chemistry .
The mechanism of action of Olanzapine is not fully understood, but it is believed to involve its interaction with various neurotransmitter receptors in the brain, particularly dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, Olanzapine helps regulate dopamine and serotonin signaling, which are thought to be dysregulated in schizophrenia and bipolar disorder.
Olanzapine is generally well-tolerated, but common side effects include drowsiness, weight gain, dizziness, and dry mouth. More serious side effects, such as tardive dyskinesia (involuntary movements), can occur in some cases. Olanzapine can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting Olanzapine treatment.
Olanzapine undergoes several metabolic transformations in the body, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathways include:
Olanzapine exhibits a broad spectrum of biological activity through its interaction with multiple neurotransmitter receptors:
The synthesis of olanzapine was first disclosed in patents by Eli Lilly & Company in the 1990s. The synthesis typically involves:
Olanzapine's pharmacokinetics can be significantly affected by drug interactions:
Olanzapine is part of a class of medications known as atypical antipsychotics. Here are some similar compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Quetiapine | Antagonist at serotonin and dopamine receptors | Lower affinity for dopamine D2 receptors; sedative properties |
Risperidone | Antagonist at dopamine D2 and serotonin 5HT2A receptors | Higher risk of extrapyramidal symptoms compared to olanzapine |
Clozapine | Antagonist at multiple neurotransmitter receptors | Effective for treatment-resistant schizophrenia but requires monitoring due to agranulocytosis risk |
Aripiprazole | Partial agonist at dopamine D2 receptors | Unique mechanism as a partial agonist; lower risk of weight gain |
Olanzapine's unique profile lies in its balanced antagonism across multiple receptor types, allowing it to effectively manage a wide range of symptoms while maintaining a relatively lower risk of extrapyramidal side effects compared to first-generation antipsychotics. Its extensive receptor binding profile also accounts for its side effects, such as sedation and metabolic changes .
Olanzapine possesses a molecular formula of C₁₇H₂₀N₄S with a molecular weight of 312.432-312.435 grams per mole [1] [2] [3]. The compound exhibits a complex heterocyclic structure characterized by the systematic name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] [1] [4]benzodiazepine [1] [5] [2]. The molecule contains seventeen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and one sulfur atom, arranged in a tricyclic framework with an additional piperazine substituent [1] [6].
The structural representation reveals that olanzapine is a benzodiazepine derivative substituted by a methyl group at position 2 and a 4-methylpiperazin-1-yl group at position 4 of its thieno[2,3-b] [1] [4]benzodiazepine core [1]. The complete International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies the compound as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] [1] [4]benzodiazepine [2] [3].
The thieno[2,3-b] [1] [4]benzodiazepine core represents a distinctive heterocyclic system formed by the fusion of three ring systems: a thiophene ring, a benzene ring, and a diazepine ring [4]. This thienobenzodiazepine framework forms the central structural motif of olanzapine and constitutes the primary pharmacophore responsible for its biological activity [4] [7].
The core structure consists of a diazepine ring fused to a thiophene ring and a benzene ring, creating a rigid tricyclic framework [4]. The thiophene ring contributes sulfur heteroatom chemistry to the overall molecular architecture, while the benzodiazepine portion provides nitrogen-containing heterocyclic functionality [4]. The diazepine ring adopts a puckered conformation, with the piperazine ring in its chair conformation positioned almost coplanar with the diazepine ring [8] [9].
In the crystalline state, olanzapine molecules form characteristic intermolecular interactions through hydrogen bonding networks. The predominant packing motif involves face-to-face centrosymmetric dimers known as supramolecular construct SC0, consisting of head-to-tail enantiomers bound primarily through dispersion interactions [8] [9]. These dimers interact with adjacent structures through dispersive interactions and unique hydrogen-bonded networks involving NH⋯N interactions between N1 as a hydrogen-bond donor and neighboring N2 as a hydrogen-bond acceptor [8] [9].
Olanzapine exhibits distinctive physical characteristics that are fundamental to its pharmaceutical behavior and stability. The compound appears as a solid powder with a characteristic yellow to pale yellow coloration [10] [11] [12]. The melting point occurs at 194-195°C with decomposition, indicating thermal instability at elevated temperatures [10] [11]. The boiling point has been calculated at 476.0 ± 55.0°C at 760 mmHg, though this represents a theoretical value given the compound's thermal decomposition [10].
The density of olanzapine is reported as 1.3 ± 0.1 g/cm³, reflecting the compact molecular packing in the solid state [10]. The flash point occurs at 241.7 ± 31.5°C, indicating moderate thermal stability under normal handling conditions [10]. Vapor pressure at 25°C is essentially negligible (0.0 ± 1.2 mmHg), confirming the compound's low volatility at ambient temperatures [10].
Solubility characteristics reveal that olanzapine is poorly soluble in water, classifying it as a Class II compound under the Biopharmaceutics Classification System with high permeability but low solubility [13] [14]. However, the compound demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO) at concentrations exceeding 15 mg/mL [12]. The partition coefficient (LogP) values range from 2.18 to 4.09, indicating moderate lipophilicity [7] [10]. The strongest basic pKa value is 7.24, reflecting the basicity of the piperazine nitrogen atoms [7].
Storage requirements specify maintenance at 2-8°C to ensure chemical stability and prevent degradation [12]. The compound exhibits stability under proper storage conditions but requires protection from oxidizing agents and elevated temperatures [10].
Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals that olanzapine exhibits characteristic absorption maxima in the range of 250-258 nm, attributed to electronic transitions within the conjugated heterocyclic system [15] [16]. The presence of unsaturated bonds and chromophoric groups containing π-electrons enables absorption of ultraviolet radiation through electronic transitions in the molecule [15]. Multiple wavelengths have been utilized for high-performance liquid chromatography (HPLC) detection, including 214, 240, 242, 254, 255, 260, 270, and 280 nm, demonstrating the compound's broad UV absorption characteristics [15].
Infrared (IR) spectroscopy provides detailed information about the vibrational modes of functional groups within olanzapine. The NH stretching vibrations appear at 3195-3239 cm⁻¹, with the band position shifted toward lower wavenumbers due to intermolecular hydrogen bonding [17] [18] [19]. Carbonyl stretching vibrations are observed at 1637-1702 cm⁻¹, while C=C stretching vibrations of the benzene and thiophene groups occur at 1581-1595 cm⁻¹ [17] [18] [19]. The C=N stretching vibrations of the azepine ring appear at 1421-1433 cm⁻¹, and C-N stretching vibrations are detected at 1287-1393 cm⁻¹ [17] [18] [19].
Raman spectroscopy complements infrared analysis by revealing vibrational transitions through inelastic light scattering. Form II of olanzapine exhibits characteristic splitting of the peak at 1517 cm⁻¹, which serves as a diagnostic feature for polymorph identification [19] [20]. The region between 1500-1600 cm⁻¹ contains the most remarkable differences between polymorphic forms, making this spectral range particularly valuable for solid-state characterization [19].
Mass spectrometry analysis shows the protonated molecular ion [M+H]⁺ at m/z 313.14815, confirming the molecular weight and providing fragmentation patterns useful for structural identification [6] [17]. Nuclear magnetic resonance (NMR) spectroscopy reveals that ¹³C NMR signals corresponding to carbonyl carbon appear at approximately 155.1 ppm, while various carbon environments throughout the molecule produce characteristic chemical shifts that facilitate structural elucidation [17] [21].
Olanzapine exhibits minimal stereochemical complexity due to its planar aromatic core structure and lack of chiral centers in the primary molecular framework [7] [22]. The compound is achiral, meaning it does not possess asymmetric carbon atoms that would generate optical isomers [7] [11]. However, the molecule can adopt different conformations due to rotation around single bonds, particularly involving the piperazine substituent and its attachment to the core heterocyclic system [8] [9].
The piperazine ring adopts a chair conformation that positions it almost coplanar with the puckered diazepine ring [8] [9]. This conformational preference is consistent across different polymorphic forms and represents the most thermodynamically stable arrangement. Each molecule in the crystal lattice assumes the same conformation, with the piperazine ring maintaining its chair configuration in proximity to the diazepine ring system [8] [9].
In crystalline polymorphs, olanzapine molecules form centrosymmetric dimers through the SC0 supramolecular construct, consisting of head-to-tail enantiomers [8] [9]. While the individual molecules are not chiral, the crystal packing creates local asymmetric environments through intermolecular interactions. These dimers are bound together primarily through dispersion interactions rather than specific stereochemical complementarity [8] [9].
The conformational flexibility of olanzapine is limited by the rigid tricyclic core structure, which constrains molecular geometry and restricts rotational freedom around bonds within the heterocyclic framework [23]. The primary conformational variability involves the orientation of the methylpiperazine substituent relative to the planar core system, though even this rotation is somewhat restricted by steric interactions and electronic factors [23].